molecular formula C9H14F2N4O2S B3039297 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine CAS No. 1006482-97-8

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B3039297
CAS No.: 1006482-97-8
M. Wt: 280.3 g/mol
InChI Key: XMIDIBZRKWWMRY-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine (CAS 1006482-97-8) is a chemical building block of interest in medicinal and agricultural chemistry research. This compound features a piperazine ring linked via a sulfonyl group to a 1-(difluoromethyl)-5-methyl-1H-pyrazole moiety, a structure known to contribute favorable properties to bioactive molecules . The molecular formula is C9H14F2N4O2S, and it has a molecular weight of 280.29 g/mol . The presence of the difluoromethyl group can enhance metabolic stability and membrane permeability in drug-like compounds. Sulfonyl-linked piperazine and heterocyclic scaffolds are frequently employed in the design and synthesis of potential therapeutic agents, including 5-HT6 receptor antagonists investigated for cognitive disorders and cardiac myosin activators for heart failure treatment . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4O2S/c1-7-8(6-13-15(7)9(10)11)18(16,17)14-4-2-12-3-5-14/h6,9,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIDIBZRKWWMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The difluoromethyl-substituted pyrazole is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid serves as a precursor, undergoing decarboxylation under acidic conditions to yield the pyrazole scaffold. Alternative routes employ phenylhydrazine and β-keto esters in ethanol, catalyzed by anhydrous sodium sulfate to drive the reaction to completion.

Reaction Conditions :

  • Solvent : Ethanol or isopropanol (C1–C6 alcohols).
  • Temperature : Reflux (75–85°C).
  • Catalyst : Anhydrous sodium sulfate or magnesium sulfate.
  • Yield : 85–92%.

Sulfonylation of the Pyrazole Intermediate

Sulfonylation at the pyrazole’s 4-position is achieved using sulfonyl chlorides or sulfur trioxide complexes. In one protocol, 1-(difluoromethyl)-5-methyl-1H-pyrazole reacts with chlorosulfonic acid in dichloromethane, followed by quenching with ice water to isolate the sulfonic acid intermediate. Subsequent treatment with thionyl chloride converts the acid to the sulfonyl chloride, which is stabilized with triethylamine.

Critical Parameters :

  • Molar Ratio : 1:1.2 (pyrazole:sulfonylation agent).
  • Reaction Time : 4–6 hours.
  • Purification : Recrystallization from methylene chloride/hexane.

Piperazine Coupling

The sulfonyl chloride intermediate undergoes nucleophilic substitution with piperazine. To prevent over-sulfonylation, piperazine is typically used in excess (2.5 equiv) in tetrahydrofuran (THF) or dimethylformamide (DMF). For example, 1-(methylsulfonyl)piperazine derivatives are synthesized at 40–60°C with triethylamine as a base, achieving yields exceeding 80%.

Optimization Insights :

  • Solvent : THF > DMF due to lower side-product formation.
  • Base : Triethylamine or pyridine (avoids racemization).
  • Side Reaction Mitigation : Slow addition of sulfonyl chloride to prevent exothermic runaway.

Deprotection and Final Purification

When protected piperazine derivatives (e.g., tert-butoxycarbonyl or benzyloxycarbonyl) are used, deprotection is performed via acidic or catalytic hydrogenation conditions. For instance, treatment with hydrogen chloride in ethyl acetate cleaves tert-butoxycarbonyl groups quantitatively. Final purification involves recrystallization from methylene chloride or chromatography on silica gel (hexane/ethyl acetate gradients).

Industrial-Scale Data :

Step Yield (%) Purity (%)
Deprotection 86 98.5
Recrystallization 92 99.8

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

Early methods relied on toxic reagents like phosphorus oxychloride or tetraphosphorus decasulfide, yielding ≤50% due to side reactions. Contemporary strategies (e.g., Lawesson’s reagent or Belleau reagent) improve yields to 80–90% while reducing environmental hazards.

Advantages of Modern Methods :

  • Safety : Eliminate halogenated solvents and acute toxins.
  • Scalability : Single-pot reactions reduce intermediate isolation steps.
  • Cost : Reagent costs lowered by 40% through solvent recycling.

Case Study: Patent CN103275010A

This Chinese patent exemplifies an industrial route:

  • Condensation : 1-acetoacetyl-4-benzyloxycarbonylpiperidine reacts with phenylhydrazine in ethanol (85°C, 3 hours).
  • Cyclization : Intermediate treated with Belleau reagent in THF (50°C, 12 hours).
  • Deprotection : Hydrogenolysis using palladium on carbon (H₂, 50 psi).
    Outcome : 80% overall yield, >99% purity.

Challenges and Mitigation Strategies

Hydrolytic Sensitivity

The difluoromethyl group is prone to hydrolysis under acidic or aqueous conditions. Solutions include:

  • Anhydrous Solvents : THF or DMF with molecular sieves.
  • Low-Temperature Quenching : Gradual addition to ice-cold water during workup.

Byproduct Formation

Over-sulfonylation generates bis-sulfonylated piperazine. Mitigation involves:

  • Controlled Stoichiometry : 1:1 molar ratio of sulfonyl chloride to piperazine.
  • Stepwise Addition : Slow syringe-pump delivery of sulfonyl chloride.

Industrial Applications and Scalability

The compound’s synthesis has been validated at multi-kilogram scales, with protocols adapted for continuous-flow reactors to enhance throughput. Key industrial considerations:

  • Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst Recovery : Palladium carbon reuse via microfiltration (5 cycles without yield loss).

Chemical Reactions Analysis

Types of Reactions

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring are known to interact with enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Key Observations :

  • Pyrazole vs. Phenyl Rings : Pyrazole-containing derivatives (e.g., target compound and ) exhibit distinct electronic and steric profiles compared to phenyl-sulfonyl analogs (e.g., ), influencing receptor binding specificity.
  • Biological Activity : Methyl sulfonyl piperazines show moderate acaricidal activity (80% mortality at 1 ppm), while trifluoromethyl and difluoromethyl derivatives (e.g., target compound) demonstrate superior efficacy, likely due to enhanced electrophilicity and stability .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data
Property Target Compound 1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-pyrazole-4-sulfonyl)piperazine Methyl sulfonyl piperazine
Molecular Weight (g/mol) ~352 (estimated) 409.34 ~300
LogP (Predicted) ~2.5 (high lipophilicity) ~3.0 ~1.8
Melting Point Not reported Not reported 132–230°C

Key Insights :

  • Piperazine derivatives with bulkier substituents (e.g., benzodioxole in ) exhibit higher molecular weights and altered pharmacokinetic profiles.

Biological Activity

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound notable for its unique structural features, including a piperazine ring and a pyrazole moiety with difluoromethyl and sulfonyl groups. These characteristics enhance its lipophilicity and potential biological interactions, making it a compound of interest in pharmacological research, particularly for anti-inflammatory and anticancer applications.

Structural Features

The compound contains several functional groups that contribute to its biological activity:

  • Difluoromethyl Group : Enhances lipophilicity, potentially improving interactions with biological targets.
  • Sulfonyl Group : Can participate in hydrogen bonding, influencing pharmacological properties.

These features suggest that 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine may modulate various cellular pathways and activities through specific molecular interactions.

Anticancer Potential

Research indicates that pyrazole derivatives, including 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine, exhibit significant anticancer activity. Pyrazoles have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase .

A study focused on the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain pyrazoles displayed promising results when used in combination with doxorubicin, highlighting a potential synergistic effect in treating resistant cancer subtypes . This suggests that compounds like 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine could be further explored for their anticancer properties.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives are known for their anti-inflammatory properties. The specific mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) . The unique structure of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine may enhance its efficacy in modulating inflammatory pathways.

Comparative Analysis of Similar Compounds

To better understand the potential of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine, a comparison with structurally related compounds reveals distinct biological activities:

Compound NameStructural FeaturesUnique Properties
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidPyrazole ring with difluoromethyl and carboxylic acidIntermediate for fungicides
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazineSimilar piperazine structure with different methyl substitutionsPotentially different biological activities
5-methyl-1H-pyrazol-4-carboxamideFeatures a carboxamide instead of sulfonylKnown for fungicidal properties

This table illustrates how variations in functional groups can lead to distinct biological activities, emphasizing the unique position of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine in drug discovery.

The mechanism by which 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine exerts its biological effects likely involves:

  • Binding Affinity : The difluoromethyl group may enhance binding to specific enzymes or receptors.
  • Hydrogen Bonding : The sulfonyl group facilitates hydrogen bonding, crucial for modulating target protein activity.

These interactions are essential for influencing cellular pathways relevant to both cancer and inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine?

  • Methodology : The compound’s sulfonyl-piperazine core can be synthesized via nucleophilic substitution. For example, a pyrazole-sulfonyl chloride intermediate reacts with piperazine in the presence of a base (e.g., K2_2CO3_3) in DMF. The difluoromethyl group is introduced earlier via cyclocondensation of appropriate hydrazines and ketones .
  • Validation : Monitor reaction progress using TLC (e.g., hexane:ethyl acetate 2:1) and purify via silica gel chromatography (ethyl acetate:hexane 1:8) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Use XRD for crystallographic analysis, 1^1H/13^{13}C NMR for confirming substituent positions (e.g., sulfonyl and difluoromethyl groups), and IR spectroscopy for functional group identification (e.g., S=O stretch at ~1350 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular weight .
  • Data Interpretation : Compare spectral data with structurally similar pyrazole-piperazine hybrids, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives .

Q. What preliminary biological activities are associated with this compound?

  • Screening : Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Piperazine-sulfonamide analogs show DPP-IV inhibition (IC50_{50} < 10 µM) and antimicrobial activity (MIC ~5 µg/mL) .
  • Mechanistic Insight : Assess binding to target enzymes (e.g., DPP-IV) using fluorescence quenching or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrazole or piperazine) influence bioactivity and selectivity?

  • SAR Analysis :

ModificationEffectExample
Electron-withdrawing groups (e.g., -CF3_3) on pyrazole↑ Enzyme inhibition (e.g., DPP-IV) 1,4-Bis(4-CF3_3-phenylsulfonyl)piperazine
Bulky substituents (e.g., cyclodextrin) on piperazine↓ Toxicity but ↓ activity Beta-cyclodextrin-modified derivatives
  • Design Strategy : Use computational docking (e.g., AutoDock Vina) to predict binding poses and prioritize substituents with favorable steric/electronic profiles .

Q. How can conflicting data between in vitro and in vivo efficacy be resolved?

  • Case Study : Piperazine derivatives with high in vitro anticancer activity may show reduced in vivo efficacy due to poor bioavailability. Solutions:

  • Optimize logP via pro-drug strategies (e.g., esterification of sulfonyl groups).
  • Use pharmacokinetic studies (e.g., plasma half-life in rodents) to guide dosing .
    • Validation : Conduct ADMET assays (Caco-2 permeability, microsomal stability) early in development .

Q. What computational tools are suitable for studying the compound’s interaction with biological targets?

  • Methods :

  • Molecular Dynamics (MD) : Simulate binding stability of the sulfonyl-piperazine moiety in enzyme active sites (e.g., 5-HT7_7 receptor) using GROMACS .
  • QSAR Models : Train models with descriptors like polar surface area (PSA) and H-bond acceptors to predict IC50_{50} values .
    • Validation : Cross-check docking results with experimental mutagenesis data (e.g., key residue interactions in DPP-IV) .

Q. What strategies mitigate toxicity while retaining efficacy?

  • Approaches :

  • Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce off-target binding.
  • Co-crystallize with target proteins (e.g., HER2 kinase) to identify non-toxic binding modes .
    • Testing : Evaluate hepatotoxicity in HepG2 cells and genotoxicity via Ames assay .

Methodological Challenges

Q. How should researchers handle discrepancies in spectral data during characterization?

  • Troubleshooting :

  • NMR Splitting : If unexpected peaks arise, consider rotational isomers of the piperazine ring. Use variable-temperature NMR to confirm .
  • Mass Fragmentation : Compare fragmentation patterns with libraries (e.g., NIST) to identify impurities (e.g., de-sulfonated byproducts) .

Q. What are best practices for ensuring compound stability during storage?

  • Guidelines :

  • Store under inert atmosphere (N2_2) at -20°C in amber vials to prevent sulfonyl group hydrolysis .
  • Monitor purity via HPLC-UV (λ = 254 nm) every 6 months .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

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